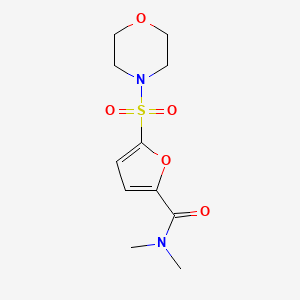![molecular formula C18H20FN3O4S B6578722 N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide CAS No. 1172364-38-3](/img/structure/B6578722.png)
N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide, commonly referred to as CFPF, is an important synthetic compound found in a variety of applications. CFPF is a highly versatile molecule that has been used in a wide range of scientific research applications, such as organic synthesis, drug discovery, and drug delivery. CFPF is also an important intermediate in the synthesis of various pharmaceuticals.
科学研究应用
CFPF has been used in a variety of scientific research applications, such as organic synthesis, drug discovery, and drug delivery. CFPF has been used in the synthesis of several important pharmaceuticals, such as the anti-cancer drug Taxol, the anti-inflammatory drug Celecoxib, and the antifungal drug Voriconazole. CFPF has also been used in the synthesis of various peptides, such as the peptide hormone oxytocin, as well as in the synthesis of various small molecules, such as the antimalarial drug artemisinin. CFPF has also been used in the synthesis of various dyes, such as the fluorescent dye coumarin.
作用机制
The mechanism of action of CFPF is not fully understood. However, it is believed that CFPF acts as an inhibitor of certain enzyme activities, such as the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the regulation of cell signaling pathways and the regulation of inflammatory responses. By inhibiting the activity of PDE4, CFPF can reduce inflammation and modulate cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFPF are not fully understood. However, CFPF has been shown to modulate the activity of certain enzymes, such as PDE4, as well as modulate the activity of certain cell signaling pathways. In addition, CFPF has been shown to reduce inflammation and modulate the immune response.
实验室实验的优点和局限性
The main advantage of using CFPF in lab experiments is its versatility. CFPF can be used in a variety of scientific research applications, such as organic synthesis, drug discovery, and drug delivery. CFPF is also an important intermediate in the synthesis of various pharmaceuticals. However, one of the main limitations of using CFPF in lab experiments is its toxicity. CFPF is a highly toxic compound and should be handled with caution.
未来方向
The future of CFPF is promising, as it has a wide range of potential applications. CFPF has the potential to be used in the synthesis of various pharmaceuticals, as well as in the synthesis of various peptides and small molecules. CFPF could also be used in the development of new drugs and drug delivery systems. In addition, CFPF could be used in the development of new dyes and other compounds for use in various scientific research applications.
合成方法
CFPF can be synthesized through a variety of methods, such as the addition of a fluorine atom to the piperazine ring of the compound. The most common method of synthesizing CFPF is through the use of a palladium-catalyzed cross-coupling reaction. This reaction requires the use of a palladium catalyst, such as Pd(OAc)2, and a boronic acid, such as 4-(2-fluorophenyl)piperazine-1-boronic acid. The reaction is conducted in a solvent, such as DMF or DMSO, at a temperature of around 100°C. The reaction produces a high yield of CFPF, which can then be purified using a variety of methods, such as column chromatography or recrystallization.
属性
IUPAC Name |
N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c19-14-3-1-2-4-15(14)21-9-11-22(12-10-21)18(23)16-7-8-17(26-16)27(24,25)20-13-5-6-13/h1-4,7-8,13,20H,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSZDPDMBTVXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B6578653.png)
![1-benzyl-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea](/img/structure/B6578660.png)
![N-(2,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6578664.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6578673.png)
![2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6578682.png)
![2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one](/img/structure/B6578683.png)
![2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one](/img/structure/B6578687.png)
![N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6578691.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578701.png)
![N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578708.png)

![N-(2H-1,3-benzodioxol-5-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide](/img/structure/B6578734.png)

![4-(1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B6578748.png)